4-Bromo-3-methylbenzoic acid

Description

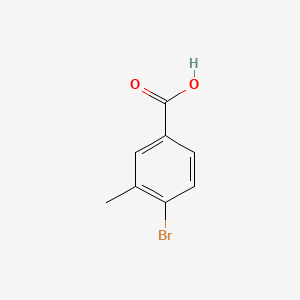

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVXDZLVCISXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227752 | |

| Record name | 4-Bromo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7697-28-1 | |

| Record name | 4-Bromo-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7697-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-3-methylbenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B77W8W6R4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylbenzoic acid, a substituted aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of a wide array of organic molecules. Its utility spans the pharmaceutical, agrochemical, and material science sectors, where it functions as a versatile building block for creating complex structures with desired biological and physical properties. A thorough understanding of its physical characteristics is paramount for its effective application in research and development, ensuring reproducibility and scalability of synthetic processes. This guide provides a comprehensive overview of the key physical properties of this compound, complete with detailed experimental protocols for their determination.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and reaction conditions, as well as for its purification and storage.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₂ | [1][2][3] |

| Molecular Weight | 215.04 g/mol | [3][4] |

| Appearance | White to cream or pale orange crystalline powder | [5][6] |

| Melting Point | 212-216 °C | [7][8] |

| Boiling Point | 311.4 ± 30.0 °C (Predicted) | [9] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and dichloromethane. | |

| pKa | 4.04 ± 0.10 (Predicted) | [6] |

| Density | 1.599 ± 0.06 g/cm³ (Predicted) | [9] |

| CAS Number | 7697-28-1 | [1][7][5] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. The capillary method is a standard and widely accepted technique for this determination.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[4]

-

Measurement: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer. The apparatus is heated at a steady rate (e.g., 2-5 °C per minute).[4]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is reported as the interval between these two temperatures. For pure compounds, this range is typically narrow (0.5-2 °C).[4]

Boiling Point Determination (for liquids, theoretical for this solid)

While this compound is a solid at room temperature, a predicted boiling point is available. The experimental determination for high-boiling point solids is challenging due to potential decomposition. However, the standard micro-boiling point determination method (Siwoloboff's method) is described here for completeness, as it is a fundamental technique for organic liquids.

Apparatus:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with high-boiling oil or an aluminum block)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: A small amount of the substance is placed in the fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.

-

Heating: The assembly is attached to a thermometer and heated in a heating bath.

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heat source is then removed.

-

Measurement: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid.[7]

Solubility Determination

A qualitative assessment of solubility is crucial for selecting appropriate solvents for reactions, recrystallization, and analysis.

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, dichloromethane, diethyl ether, 5% aq. NaOH, 5% aq. HCl)

Procedure:

-

Sample and Solvent Addition: Approximately 10-20 mg of this compound is placed into a test tube. A small volume (e.g., 1 mL) of the chosen solvent is added.

-

Mixing: The mixture is agitated vigorously (e.g., by flicking the tube or using a vortex mixer) for 1-2 minutes.

-

Observation: The mixture is observed to determine if the solid has dissolved completely. If it has, the compound is classified as soluble in that solvent. If some solid remains, it is considered sparingly soluble or insoluble.

-

Systematic Testing: The solubility is systematically tested in a range of solvents from polar to nonpolar, as well as in acidic and basic aqueous solutions to understand the compound's chemical nature.[10] For this compound, its acidic nature would predict solubility in an aqueous base like 5% NaOH.

Visualizing the Characterization Workflow

The following diagram illustrates a typical workflow for the physical and chemical characterization of a newly synthesized or procured batch of a chemical compound like this compound.

Caption: General Workflow for Physicochemical Characterization.

This comprehensive guide provides the essential physical property data and standardized experimental methodologies for this compound, equipping researchers and professionals with the foundational knowledge required for its successful application in their work.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. scribd.com [scribd.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. thinksrs.com [thinksrs.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 4-Bromo-3-methylbenzoic Acid (CAS: 7697-28-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylbenzoic acid, with the CAS Registry Number 7697-28-1, is a substituted aromatic carboxylic acid.[1][2] Its structure, featuring a benzoic acid core with bromo and methyl substituents, makes it a versatile intermediate and building block in organic synthesis.[2][3] This compound is particularly valuable in the development of pharmaceuticals, agrochemicals, and specialty materials.[2][3][4] Its utility stems from the reactivity of the carboxylic acid group and the potential for further functionalization via reactions involving the aromatic ring and the bromine atom, such as cross-coupling reactions.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols to support its use in research and development.

Chemical and Physical Properties

This compound is a white to off-white or tan crystalline powder.[1][2][5] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol (B145695) and dichloromethane.[6]

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 7697-28-1 | [1][7][8] |

| EC Number | 231-713-7 | [8][9] |

| Molecular Formula | C₈H₇BrO₂ | [1][2][7] |

| Linear Formula | BrC₆H₃(CH₃)CO₂H | [8] |

| MDL Number | MFCD00039526 | [2][7] |

| PubChem CID | 82131 | [2][9] |

| InChI Key | KWVXDZLVCISXIB-UHFFFAOYSA-N | [8] |

| SMILES | CC1=C(C=CC(=C1)C(=O)O)Br | [8][10] |

| Synonyms | 4-Bromo-m-toluic acid | [2][9] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 215.05 g/mol | [2][7] |

| Appearance | White to cream to pale orange/tan powder/solid | [1][2][5] |

| Melting Point | 211-218 °C | [2][5][8] |

| Boiling Point | 313 °C (Predicted) | [6] |

| pKa | 4.04 ± 0.10 (Predicted) | [1][11] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, dichloromethane | [1][6] |

| Storage Temperature | Room Temperature / 0-8°C | [2][11] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. While specific spectra are instrument-dependent, typical data from IR, NMR, and Mass Spectrometry are summarized below.

Table 3: Spectroscopic Data Summary

| Technique | Key Features and Expected Peaks |

| ¹H NMR | Aromatic protons (multiplets), methyl protons (singlet), and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Peaks corresponding to the carboxylic carbon, aromatic carbons (including quaternary carbons attached to Br, CH₃, and COOH), and the methyl carbon. |

| FT-IR (KBr) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O stretch (~1300 cm⁻¹), and aromatic C-H and C=C stretches. |

| Mass Spec (MS) | A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common laboratory-scale method involves the diazotization of 4-Amino-3-methylbenzoic acid, followed by a Sandmeyer reaction.[11]

Experimental Protocol: Synthesis via Sandmeyer Reaction[12]

Objective: To synthesize this compound from 4-Amino-3-methylbenzoic acid.

Materials:

-

4-Amino-3-methylbenzoic acid (1.0 eq)

-

Hydrobromic acid (47% aq. solution)

-

Water (deionized)

-

Sodium nitrite (B80452) (NaNO₂) (0.96 eq)

-

Copper(I) bromide (CuBr) (1.05 eq)

Procedure:

-

Diazotization: a. In a reaction vessel, suspend 4-Amino-3-methylbenzoic acid (e.g., 73 g, 0.483 mol) in a mixture of water (411 mL) and 47% hydrobromic acid (486 mL). b. Stir the suspension at room temperature (25 °C) for 1 hour. c. Cool the reaction mixture to between -2 °C and 0 °C using an ice-salt bath. d. Prepare a solution of sodium nitrite (32 g, 0.463 mol) in water (100 mL). e. Add the sodium nitrite solution dropwise to the cooled suspension over 15 minutes, ensuring the internal temperature is maintained between -2 °C and -1 °C. f. Stir the resulting mixture at this temperature for an additional 1.5 hours to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: a. In a separate, larger flask, prepare a suspension of copper(I) bromide (73 g, 0.508 mol) in a mixture of water (73 mL) and 47% hydrobromic acid (73 mL). b. Slowly and carefully add the cold diazonium salt solution from the previous step to the copper(I) bromide suspension. Vigorous nitrogen evolution will occur. c. After the addition is complete, stir the reaction mixture at 25 °C for 1 hour. d. Heat the mixture to 70 °C and digest for 1 hour to ensure complete reaction.

-

Work-up and Purification: a. Cool the reaction mixture and filter the crude solid product using a Büchner funnel. b. Wash the solid extensively with water until the pH of the filtrate is neutral (pH 7). c. Dry the solid product in a vacuum oven to obtain this compound.

Diagram: Synthesis Workflow

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS 7697-28-1 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 5. A14302.14 [thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. This compound 97 7697-28-1 [sigmaaldrich.com]

- 9. This compound | C8H7BrO2 | CID 82131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 7697-28-1 | FB37522 [biosynth.com]

- 11. This compound | 7697-28-1 [chemicalbook.com]

4-Bromo-3-methylbenzoic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of 4-Bromo-3-methylbenzoic acid, a compound of significant interest in organic synthesis and pharmaceutical development.

Physicochemical Data

The core molecular properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C₈H₇BrO₂[1][2][3][4][5] |

| Molecular Weight | 215.04 g/mol [2][5][6] |

| CAS Number | 7697-28-1[1][2][4] |

| Appearance | Tan or white to off-white crystalline powder[3][4] |

| Melting Point | 211-218 °C[3] |

Experimental Protocols

While this guide focuses on the fundamental properties, a common experimental protocol involving this acid is its synthesis. A representative synthetic procedure is outlined below:

Synthesis of this compound

A solution of sodium nitrate (B79036) (32 g, 0.463 mol) in water (100 mL) was added to a reaction mixture over 15 minutes, while maintaining the temperature at -1 to -2°C.[2] The mixture was stirred at this temperature for 1.5 hours.[2] Subsequently, the reaction mixture was slowly added to a suspension of copper(I) bromide (73 g, 0.508 mol) in water (73 mL) and aqueous HBr (73 mL).[2] The resulting mixture was stirred at 25°C for 1 hour and then heated at 70°C for 1 hour.[2] The solid product was filtered, washed with water until the filtrate reached a neutral pH, and then dried to yield this compound.[2]

Logical Relationships

The following diagram illustrates the relationship between the compound's name, its chemical formula, and its resulting molecular weight.

Caption: Relationship between compound name, formula, and molecular weight.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-3-methylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Bromo-3-methylbenzoic acid (CAS: 7697-28-1), also known as 4-bromo-m-toluic acid, is a white to off-white crystalline solid.[2] Its molecular structure, featuring a carboxylic acid group, a bromine atom, and a methyl group on a benzene (B151609) ring, imparts a degree of polarity and the capacity for hydrogen bonding. These characteristics govern its solubility profile. It is known to be sparingly soluble in water but is generally considered to be readily soluble in various organic solvents.[2][3] Understanding the precise solubility of this compound is essential for its effective use in organic synthesis and pharmaceutical development, influencing solvent selection for reactions, crystallization processes, and the formulation of drug products.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. Chemical suppliers and databases qualitatively describe it as "easily soluble in organic solvents such as ethanol (B145695) and dichloromethane".[3]

In the absence of published data, experimental determination is necessary. The following table is provided as a template for researchers to populate with their own experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Tetrahydrofuran (THF) | ||||

| Toluene | ||||

| User-defined |

Experimental Protocols for Solubility Determination

Several established methods can be employed to accurately determine the solubility of this compound. The choice of method may depend on the required accuracy, the amount of substance available, and the equipment at hand.

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then quantifying the dissolved amount by evaporating the solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed vessel (e.g., a screw-cap vial or a jacketed glass reactor).

-

Equilibration: The mixture is agitated at a constant, controlled temperature using a magnetic stirrer or an orbital shaker for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by filtration (using a syringe filter, e.g., 0.22 µm PTFE) or by centrifugation. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Quantification: A precise volume of the clear supernatant (the saturated solution) is transferred to a pre-weighed container. The solvent is carefully evaporated under reduced pressure or in a fume hood. The container with the dried solid residue is then weighed.

-

Calculation: The solubility is calculated from the mass of the residue and the volume of the solution taken.

Logical Workflow for Gravimetric Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

This method is suitable if this compound has a distinct chromophore that absorbs in the UV-Vis spectrum, and the chosen solvent is transparent in that region. It requires the initial creation of a calibration curve.

Methodology:

-

Determine λmax: A dilute solution of this compound in the solvent of interest is prepared, and its UV-Vis spectrum is recorded to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve: A series of standard solutions of known concentrations are prepared. The absorbance of each standard at λmax is measured. A calibration curve of absorbance versus concentration is plotted, and the linear regression equation (Beer-Lambert Law) is determined.

-

Prepare Saturated Solution: A saturated solution is prepared and equilibrated as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Analysis: The saturated solution is filtered. A small, precise volume of the clear filtrate is diluted with the solvent to a concentration that falls within the linear range of the calibration curve. The absorbance of the diluted solution is measured at λmax.

-

Calculation: The concentration of the diluted sample is calculated using the calibration curve's equation. This value is then multiplied by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Experimental Workflow for Spectrophotometric Solubility Determination

Caption: Workflow for Spectrophotometric Solubility Determination.

Factors Influencing Solubility

Several factors can significantly affect the solubility of this compound:

-

Solvent Polarity: As a moderately polar molecule, its solubility is expected to be higher in polar organic solvents (e.g., alcohols, acetone) compared to non-polar solvents (e.g., hexane). The principle of "like dissolves like" is a key guiding factor.

-

Temperature: The dissolution of a solid is typically an endothermic process. Therefore, the solubility of this compound is expected to increase with increasing temperature. This property is fundamental to purification by recrystallization.

-

pH (in aqueous systems): While this guide focuses on organic solvents, it's noteworthy that in aqueous or mixed aqueous-organic systems, the pH will have a dramatic effect. As a carboxylic acid, it will be deprotonated at higher pH to form a more soluble carboxylate salt.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of the compound.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.

Conclusion

While published quantitative solubility data for this compound in organic solvents is scarce, its determination is achievable through standard laboratory techniques such as the gravimetric and UV-Vis spectrophotometry methods. For professionals in pharmaceutical and chemical development, experimentally determining these values is a crucial step in process optimization, ensuring efficient synthesis, purification, and formulation. The protocols and workflows provided in this guide serve as a robust starting point for these essential investigations.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 4-Bromo-3-methylbenzoic acid, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathways.

Introduction

This compound is a valuable building block in organic synthesis, prized for its utility in constructing more complex molecular architectures. Its structure, featuring a carboxylic acid, a methyl group, and a bromine atom on a benzene (B151609) ring, offers multiple points for chemical modification, making it a versatile precursor in the synthesis of agrochemicals and pharmaceutical agents. This guide explores the most common and effective methods for its preparation.

Synthesis Routes

Several synthetic strategies can be employed to produce this compound. The most prominent and well-documented routes include:

-

Sandmeyer-type Reaction: Starting from 4-Amino-3-methylbenzoic acid, this route offers a reliable and high-yielding pathway to the target molecule.

-

Hydrolysis of 4-Bromo-3-methylbenzonitrile: This two-step approach involves the synthesis of the corresponding benzonitrile (B105546) followed by hydrolysis to the carboxylic acid.

-

Direct Electrophilic Bromination of 3-Methylbenzoic Acid: While theoretically a direct approach, this method faces significant challenges in controlling the regioselectivity of the bromination.

The following sections provide detailed experimental protocols for the most viable of these routes.

Experimental Protocols

Route 1: Sandmeyer-type Reaction from 4-Amino-3-methylbenzoic acid

This method is a reliable approach for the synthesis of this compound. The reaction proceeds via the diazotization of the amino group of 4-Amino-3-methylbenzoic acid, followed by a copper(I) bromide-mediated substitution.

Experimental Procedure:

A suspension of 4-Amino-3-methylbenzoic acid (73 g, 0.483 mol) in a mixture of water (411 mL) and 47% hydrobromic acid (486 mL) is stirred at 25°C for one hour. The mixture is then cooled to -2°C. A solution of sodium nitrite (B80452) (32 g, 0.463 mol) in water (100 mL) is added dropwise over 15 minutes, ensuring the temperature is maintained between -1°C and -2°C. The reaction mixture is stirred at this temperature for an additional 1.5 hours.

In a separate vessel, a suspension of copper(I) bromide (73 g, 0.508 mol) in water (73 mL) and 47% hydrobromic acid (73 mL) is prepared. The cold diazonium salt solution is then slowly added to the copper(I) bromide suspension. The resulting mixture is stirred at 25°C for one hour and then heated to 70°C for one hour. The solid product is collected by filtration, washed with water until the filtrate is neutral (pH 7), and then dried to yield this compound.

Route 2: Hydrolysis of 4-Bromo-3-methylbenzonitrile

This two-step synthesis involves the preparation of 4-Bromo-3-methylbenzonitrile followed by its hydrolysis to the desired carboxylic acid.

Step 1: Synthesis of 4-Bromo-3-methylbenzonitrile

While several methods exist for the synthesis of this intermediate, a common approach is the bromination of 3-methylbenzonitrile.

Step 2: Hydrolysis of 4-Bromo-3-methylbenzonitrile

The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. An alkaline hydrolysis is described below.

Experimental Procedure:

4-Bromo-3-methylbenzonitrile is added to a solution of aqueous sodium hydroxide (B78521) (typically 10-20%). The mixture is heated under reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and acidified with a mineral acid, such as hydrochloric acid, until the pH is acidic. The precipitated this compound is then collected by filtration, washed with cold water to remove any inorganic salts, and dried. Recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid, can be performed for further purification.

Route 3: Direct Electrophilic Bromination of 3-Methylbenzoic Acid

The direct bromination of 3-methylbenzoic acid is a theoretically straightforward approach. However, it presents significant challenges regarding regioselectivity. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This leads to a mixture of brominated products, making the isolation of the desired 4-bromo isomer difficult. Due to these challenges, this route is less commonly used for the specific preparation of this compound in high purity.

Data Presentation

The following table summarizes the key quantitative data for the described synthesis routes.

| Synthesis Route | Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) |

| Sandmeyer-type Reaction | 4-Amino-3-methylbenzoic acid | NaNO₂, HBr, CuBr | Water | ~3 hours | Not specified in source, but typically moderate to high |

| Nitrile Hydrolysis | 4-Bromo-3-methylbenzonitrile | NaOH (aq) or H₂SO₄ (aq) | Water | Several hours | Generally high |

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the primary synthesis routes.

Caption: Route 1: Sandmeyer-type reaction pathway.

Structural Characterization of 4-Bromo-3-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of 4-Bromo-3-methylbenzoic acid (CAS No: 7697-28-1), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details the physicochemical properties and provides an in-depth analysis of its spectroscopic signature using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are provided to ensure reproducibility. Furthermore, this guide presents logical workflows and structural correlations through diagrams to facilitate a deeper understanding of the molecule's characterization process.

Physicochemical Properties

This compound is a substituted aromatic carboxylic acid.[2] It typically appears as a white to off-white or yellow crystalline powder.[3][4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 7697-28-1 | [5] |

| Molecular Formula | C₈H₇BrO₂ | [5] |

| Molecular Weight | 215.04 g/mol | |

| Melting Point | 212-216 °C | |

| Appearance | White to yellow crystalline powder | [3] |

| IUPAC Name | This compound | [5] |

Spectroscopic Data

The structural identity of this compound is confirmed through a combination of spectroscopic techniques. While experimental data for this specific compound is not universally published, the following sections provide predicted data based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electronic environment of each nucleus. The acidic proton of the carboxyl group is expected to be significantly downfield.[6]

Note: The following data is predicted based on structure-property relationships and analysis of similar compounds, as direct experimental spectra are not publicly available.

Table 2.1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.1 | Broad Singlet | 1H | -COOH |

| ~7.85 | Doublet | 1H | H-6 |

| ~7.75 | Doublet of Doublets | 1H | H-2 |

| ~7.65 | Doublet | 1H | H-5 |

| ~2.40 | Singlet | 3H | -CH₃ |

Table 2.2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C=O |

| ~139.0 | C-3 |

| ~134.0 | C-5 |

| ~132.5 | C-1 |

| ~131.0 | C-6 |

| ~129.5 | C-2 |

| ~125.0 | C-4 |

| ~23.0 | -CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The spectrum is dominated by a very broad O-H stretch from the carboxylic acid dimer and a strong carbonyl (C=O) absorption.[7][8]

Table 2.3: Characteristic FTIR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Very Broad | O-H stretch (Carboxylic acid dimer) |

| ~3080 | Medium | Aromatic C-H stretch |

| ~2925 | Medium-Weak | Aliphatic C-H stretch (-CH₃) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretches |

| ~1420 | Medium | O-H bend (in-plane) |

| ~1300 | Strong | C-O stretch |

| ~920 | Medium, Broad | O-H bend (out-of-plane dimer) |

| ~820 | Strong | C-H bend (out-of-plane) |

| ~670 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is readily observed.

Note: The fragmentation data is predicted based on typical fragmentation patterns for benzoic acids.

Table 2.4: Predicted ESI-MS Fragmentation Data

| m/z (Negative Ion Mode) | Ion | Description |

| 213/215 | [M-H]⁻ | Molecular ion (Isotopic pattern due to ⁷⁹Br/⁸¹Br) |

| 198/200 | [M-H-CH₃]⁻ | Loss of methyl radical |

| 170/172 | [M-H-CO₂H]⁻ | Loss of carboxyl group (decarboxylation) |

| 134 | [M-H-Br]⁻ | Loss of bromine radical |

Experimental Protocols

The following protocols describe standard procedures for obtaining the characterization data for a solid sample like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample tube to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 for ¹H) or an internal standard like Tetramethylsilane (TMS). Integrate the peaks in the ¹H spectrum.

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Pellet Formation:

-

Transfer a small amount of the mixture into a pellet-forming die.

-

Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent disc.[10]

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Perform a background subtraction from the sample spectrum.

-

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of ~1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile.[3]

-

Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL. The final solvent should be compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or ammonium (B1175870) acetate (B1210297) for negative mode).[3][11]

-

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it via an HPLC system.[12]

-

Acquire data in both positive and negative ion modes to determine the optimal ionization. For a carboxylic acid, negative ion mode ([M-H]⁻) is typically very effective.

-

Set the mass range to scan from m/z 50 to 500.

-

For fragmentation analysis (MS/MS), select the molecular ion ([M-H]⁻ at m/z 213/215) as the precursor ion and apply collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak(s) and characteristic fragment ions. Confirm the isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br isotopes).

Visualizations

Experimental Workflow

The general workflow for the structural elucidation of a solid organic compound like this compound involves a sequence of analytical techniques to determine its physical properties, functional groups, and precise molecular structure.

Caption: General workflow for the structural characterization of an organic compound.

Structure-Spectrum Correlation

The specific arrangement of substituents on the benzene (B151609) ring in this compound directly influences its spectroscopic output. The following diagram illustrates the key structural features and their expected signatures in NMR and IR spectroscopy.

Caption: Correlation of molecular structure with expected spectroscopic signals.

References

- 1. shimadzu.com [shimadzu.com]

- 2. hmdb.ca [hmdb.ca]

- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. This compound | C8H7BrO2 | CID 82131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | SIELC Technologies [sielc.com]

Spectroscopic Profile of 4-Bromo-3-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-3-methylbenzoic acid (CAS No: 7697-28-1), a compound of interest in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, offering a foundational resource for compound characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the electronic environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the substitution pattern on the benzene (B151609) ring.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -COOH | ~10-13 | Singlet (broad) | 1H |

| Aromatic H (position 6) | ~7.9 | Doublet | 1H |

| Aromatic H (position 5) | ~7.6 | Doublet of Doublets | 1H |

| Aromatic H (position 2) | ~7.8 | Singlet | 1H |

| -CH₃ | ~2.4 | Singlet | 3H |

| Note: Predicted values based on typical chemical shifts for similar structures. The exact values can vary based on solvent and concentration. |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| -COOH | ~170-172 |

| Aromatic C-Br | ~125 |

| Aromatic C-CH₃ | ~139 |

| Aromatic C-COOH | ~130 |

| Aromatic CH (position 2) | ~132 |

| Aromatic CH (position 5) | ~134 |

| Aromatic CH (position 6) | ~130 |

| -CH₃ | ~20-22 |

| Note: Predicted values based on typical chemical shifts for substituted benzoic acids.[1] |

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation : Weigh approximately 5-10 mg of the solid this compound.[2]

-

Dissolution : Dissolve the sample in 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)) in a small vial.[2] The choice of solvent can affect the chemical shifts.

-

Transfer : If any solid remains undissolved, filter the solution or carefully transfer the supernatant to a clean NMR tube.[2] The solution should be clear and free of particulate matter.[2]

-

Acquisition : Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. A decoupling experiment is typically performed for the ¹³C spectrum to simplify it to single lines for each unique carbon atom.[2]

-

Referencing : The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[2]

Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound will show characteristic bands for the carboxylic acid and the substituted aromatic ring.

IR Spectral Data

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300-2500 | Broad |

| C-H stretch (Aromatic) | 3100-3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1710-1680 | Strong |

| C=C stretch (Aromatic) | 1600-1450 | Medium-Strong |

| C-O stretch (Carboxylic Acid) | 1320-1210 | Strong |

| O-H bend (Carboxylic Acid) | 1440-1395 | Medium |

| C-Br stretch | 680-515 | Medium-Strong |

| Note: These are typical ranges for the assigned functional groups. |

Information from an ATR-IR spectrum of this compound has been noted.[3]

Experimental Protocol: IR Spectroscopy

The following outlines a common method for obtaining an IR spectrum of a solid sample.

Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This technique is often preferred for its simplicity and minimal sample preparation.[4]

-

Instrument Preparation : Ensure the ATR crystal (commonly diamond) is clean. Record a background spectrum of the empty crystal.[4]

-

Sample Application : Place a small amount of the solid this compound powder directly onto the ATR crystal.[4] Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition : Collect the infrared spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.[2] The instrument's software will ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.[4]

-

Cleaning : After the measurement, clean the crystal surface thoroughly.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C8H7BrO2 | CID 82131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Commercial Availability and Synthetic Routes of 4-Bromo-3-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 4-Bromo-3-methylbenzoic acid, a key building block in the synthesis of pharmaceuticals and other complex organic molecules. This document details commercially available sources, typical purities, and pricing, alongside a detailed experimental protocol for its synthesis.

Physicochemical Properties

| Property | Value |

| CAS Number | 7697-28-1 |

| Molecular Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.05 g/mol |

| Appearance | White to off-white or yellow crystalline powder |

| Melting Point | 211-218 °C |

| Synonyms | 4-Bromo-m-toluic acid |

Commercial Availability

This compound is readily available from a variety of chemical suppliers worldwide, catering to both research and bulk-scale requirements. Purity levels typically range from 97% to over 99%. The following table summarizes a selection of suppliers and their offerings.

| Supplier | Location | Purity | Available Quantities |

| Sigma-Aldrich | Worldwide | ≥97% | Grams to Kilograms |

| Thermo Fisher Scientific | Worldwide | 98%+ | Grams to Kilograms |

| TCI Chemicals | Worldwide | >98% | Grams to Kilograms |

| Chem-Impex International | USA | ≥97% (GC) | Grams to Kilograms |

| BLD Pharm | China | Inquire | Grams to Kilograms |

| SAKEM LLP | India | 98% | 5 kg, 25 kg, 100 kg, 1 MT |

| A B Enterprises | India | 97% | Inquire (Price approx. ₹450/kg)[1] |

| Reddy N Reddy Pharmaceuticals | India | Inquire | Inquire |

| ALR Fine Chemicals Pvt Ltd | India | Inquire | Inquire |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Routes

Several synthetic pathways to this compound have been reported. The most common and reliable methods include the Sandmeyer reaction starting from 4-amino-3-methylbenzoic acid and the direct bromination of 3-methylbenzoic acid. Another documented method is the hydrolysis of 4-bromo-3-methylbenzonitrile.

Below is a detailed experimental protocol for the synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from a procedure described for the synthesis of this compound.[2]

Materials:

-

4-Amino-3-methylbenzoic acid (73 g, 0.483 mol)

-

47% Hydrobromic acid (HBr) (486 mL)

-

Sodium nitrite (B80452) (NaNO₂) (32 g, 0.463 mol)

-

Copper(I) bromide (CuBr) (73 g, 0.508 mol)

-

Deionized water

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, prepare a suspension of 4-Amino-3-methylbenzoic acid (73 g) in water (411 mL) and 47% HBr (486 mL).

-

Stir the suspension at 25 °C for 1 hour.

-

Cool the reaction mixture to -2 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (32 g) in water (100 mL).

-

Add the sodium nitrite solution to the reaction mixture dropwise over 15 minutes, ensuring the temperature is maintained between -1 °C and -2 °C.

-

Stir the reaction mixture at this temperature for an additional 1.5 hours.

-

-

Sandmeyer Reaction:

-

In a separate vessel, prepare a suspension of copper(I) bromide (73 g) in water (73 mL) and aqueous HBr (73 mL).

-

Slowly add the cold diazonium salt solution from the previous step to the copper(I) bromide suspension.

-

Stir the resulting mixture at 25 °C for 1 hour.

-

Heat the reaction mixture to 70 °C and digest for 1 hour.

-

-

Work-up and Purification:

-

Filter the solid product from the hot reaction mixture.

-

Wash the solid with water until the pH of the filtrate is neutral (pH 7).

-

Dry the solid product to obtain this compound.

-

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Hydrobromic acid is corrosive and should be handled with care.

-

Sodium nitrite is toxic and an oxidizing agent.

-

Diazonium salts can be explosive when dry and should be kept in solution and at low temperatures.

Visualizations

Logical Workflow for Sourcing this compound

Caption: Sourcing workflow for this compound.

Synthetic Pathway: Sandmeyer Reaction

References

An In-depth Technical Guide to the Safe Handling of 4-Bromo-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling protocols for 4-Bromo-3-methylbenzoic acid, a compound frequently utilized in organic synthesis and pharmaceutical development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented below. This data has been compiled from various safety data sheets and chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol [1][2] |

| Appearance | White to off-white or reddish crystalline powder.[3] |

| Melting Point | 212-216 °C[2][4] |

| Solubility | Sparingly soluble in water.[3] |

| pKa | 4.04 ± 0.10 (Predicted)[3] |

Table 2: GHS Hazard and Precautionary Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements (selected) |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1][2] | P264, P280, P302+P352, P332+P317, P362+P364 |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1][2] | P264, P280, P305+P351+P338, P337+P317 |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[1][2] | P261, P271, P304+P340, P319, P403+P233, P405 |

Hazard Identification and First Aid

This compound is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2]

First Aid Measures:

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Skin Contact: In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Experimental Protocols: Safe Handling and Use

The following are detailed methodologies for the safe handling and use of this compound in a laboratory setting. These protocols are based on standard best practices for handling hazardous chemical powders.

Risk Assessment and Preparation

Before handling this compound, a thorough risk assessment should be conducted. This involves reviewing the Safety Data Sheet (SDS) and understanding the specific hazards associated with the planned experiment.

Logical Relationship for Pre-Handling Safety Assessment:

References

An In-depth Technical Guide to the Reactivity and Stability of 4-Bromo-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methylbenzoic acid is a versatile aromatic carboxylic acid that serves as a key building block in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring a bromine atom and a methyl group on the benzoic acid core, provides multiple reactive sites for functionalization. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, including detailed experimental protocols for its key reactions, quantitative data where available, and insights into the biological potential of its derivatives.

Physicochemical Properties and Stability

This compound is a white to off-white crystalline powder.[2] Its stability is a critical factor for its storage and application in multi-step syntheses.

Stability Profile:

-

Photostability: Brominated aromatic compounds can be susceptible to photodegradation, often involving the cleavage of the carbon-bromine bond.[5][6] Forced degradation studies are recommended to fully evaluate the photosensitivity of this compound, especially when used in formulations exposed to light.[5][6]

-

Chemical Stability: The compound is stable under standard laboratory conditions. However, the carboxylic acid group can react with strong bases, and the aromatic ring's bromine atom can be displaced under certain catalytic conditions, as seen in cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7697-28-1 | [7] |

| Molecular Formula | C₈H₇BrO₂ | [7] |

| Molecular Weight | 215.04 g/mol | |

| Melting Point | 211-218 °C | |

| pKa | 4.04 ± 0.10 (Predicted) | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Sparingly soluble in water | [2] |

Reactivity and Key Synthetic Transformations

The reactivity of this compound is characterized by the interplay of its three functional components: the carboxylic acid group, the aromatic ring, and the bromine substituent. This allows for a diverse range of chemical modifications.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety readily undergoes standard transformations such as esterification and amidation.

-

Esterification: The conversion of this compound to its corresponding esters is typically achieved through Fischer esterification, reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid.[8][9][10] These esters are valuable intermediates in further synthetic steps.[11]

-

Amidation: Amide bond formation is a crucial reaction in drug discovery. This compound can be coupled with a variety of amines using standard coupling reagents to produce a diverse library of amides.[12][13][14]

Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring is a key handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating biaryl structures. This compound can be coupled with various boronic acids to generate complex molecular scaffolds.[15][16] The reactivity of the C-Br bond is generally higher than that of a C-Cl bond, allowing for milder reaction conditions.[17]

Experimental Protocols

This section provides detailed methodologies for the key reactions of this compound.

Fischer Esterification

This protocol describes the synthesis of methyl 4-bromo-3-methylbenzoate.

Materials:

-

This compound

-

Methanol (B129727) (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution to neutralize the acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Evaporate the solvent to obtain the crude ester, which can be further purified by recrystallization or column chromatography.[8][9]

Caption: Experimental workflow for Fischer Esterification.

Amide Coupling (using HATU)

This protocol outlines the synthesis of an amide derivative of this compound using HATU as the coupling agent.

Materials:

-

This compound

-

Desired amine (primary or secondary)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a dry flask under an inert atmosphere, dissolve this compound in anhydrous DMF.

-

Add DIPEA (2-3 equivalents) to the solution.

-

Add HATU (1.1-1.2 equivalents) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[12][13]

Caption: Experimental workflow for HATU-mediated amide coupling.

Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried reaction vessel, add this compound, the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent mixture.

-

Add the palladium catalyst (1-5 mol%).

-

Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[16][18][19]

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Quantitative Data on Reactivity

While specific kinetic data for this compound is limited, the following tables provide representative yields for key reactions based on closely related substrates.

Table 2: Representative Yields for Amide Coupling of Benzoic Acids

| Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| Benzylamine | Boric Acid (cat.) | - | Toluene | 20 | 89 | [14] |

| N-Benzylmethylamine | N-chlorophthalimide/PPh₃ | - | Acetonitrile | 12 | 65 (isolated) | [12] |

| Benzylamine | PPh₃/I₂ | - | Dichloromethane | 0.17 | 99 | [20] |

Table 3: Representative Yields for Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid

| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [16] |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 95 | [16] |

| Phenylboronic acid | Ad-L-PdCl₂⊂dmβ-CD (0.5) | - | Na₂CO₃ | H₂O-MeOH | RT | 2 | >98 | [18] |

Table 4: Representative Yields for Fischer Esterification of Substituted Benzoic Acids

| Alcohol | Acid Catalyst | Conditions | Time | Yield (%) | Reference |

| Ethanol | H₂SO₄ | Reflux | - | 78 | [8] |

| Methanol | H₂SO₄ | Reflux | 14 h | 97 | [8] |

| Butanol | H₂SO₄ | Microwave, 100°C | 13 min | 98 | [8] |

Biological Relevance of this compound Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have shown potential in medicinal chemistry. The incorporation of this scaffold into larger molecules can lead to compounds with interesting biological activities.

-

Antimicrobial and Cytotoxic Agents: Derivatives of aminobenzoic acids, which can be synthesized from this compound, have been investigated for their antimicrobial and cytotoxic properties.[21]

-

Enzyme Inhibitors: Hydrazone Schiff bases derived from 4-bromobenzoic acid have demonstrated potent α-amylase inhibitory activity.[22]

-

Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors: Benzimidazole derivatives containing substituted biphenyl (B1667301) moieties, which can be synthesized via Suzuki coupling of bromobenzoic acids, have been identified as potent and selective inhibitors of HCV NS5B RNA-dependent RNA polymerase.

Due to its role as a building block, this compound is not directly involved in specific signaling pathways. However, the final drug molecules synthesized from it may target various biological pathways implicated in diseases like cancer, inflammation, and infectious diseases. Further research into the biological activities of novel derivatives of this compound is a promising area for drug discovery.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity, centered around the carboxylic acid group and the bromine substituent, allows for the construction of a wide array of complex molecules. A thorough understanding of its stability and reactivity, as outlined in this guide, is essential for its effective utilization in research and development, particularly in the quest for new therapeutic agents. While quantitative data for this specific molecule is not extensively documented, the provided protocols and data from analogous compounds offer a strong foundation for synthetic planning and optimization.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ema.europa.eu [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. This compound | C8H7BrO2 | CID 82131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 15. nbinno.com [nbinno.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. benchchem.com [benchchem.com]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]

- 22. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromo-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction couples an organohalide with an organoboron compound, typically in the presence of a base.[2][3] For drug development and medicinal chemistry, the Suzuki coupling of 4-Bromo-3-methylbenzoic acid is of significant interest. The resulting biaryl-3-methylbenzoic acid scaffold is a key structural motif in a variety of pharmacologically active molecules.[2] This document provides detailed application notes, experimental protocols, and quantitative data for the Suzuki coupling reaction of this compound.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[3][4] This is often the rate-determining step of the reaction.[3]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the bromide.[3][4]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[3][4]

Data Presentation: Reaction Conditions and Yields

The success of the Suzuki coupling of this compound is highly dependent on the choice of catalyst, base, solvent, and temperature. The following tables summarize various conditions reported for the coupling of structurally similar aryl bromides, providing a strong starting point for optimization.

Table 1: Suzuki Coupling of Bromobenzoic Acids with Various Arylboronic Acids

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3.0) | H₂O | RT | 1.5 | 97 |

| 2 | 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3.0) | H₂O | RT | 1.5 | 97 |

| 3 | 3-Bromobenzoic acid | 4-Methylphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3.0) | H₂O | RT | 1.5 | 95 |

| 4 | 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3.0) | H₂O | RT | 1.5 | 99 |

| 5 | 4-Bromobenzoic acid | Phenylboronic acid | Ad-L-PdCl₂⊂dmβ-CD (0.5) | Na₂CO₃ (2.4) | H₂O-MeOH (3:1) | RT | 2 | >97 |

Table 2: Catalyst Systems for Suzuki Coupling of Functionalized Aryl Bromides

| Catalyst System | Ligand | Base | Solvent | Temp. (°C) |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 |

Experimental Protocols

This section provides a general, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Protocol 1: Aqueous Room Temperature Suzuki Coupling

This protocol is adapted from a highly efficient and green method for the coupling of bromobenzoic acids.[5]

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

[PdCl₂(NH₂CH₂COOH)₂] (0.001 mmol, 0.1 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

-

Distilled water (5.0 mL)

-

Round-bottomed flask

-

Magnetic stirrer

Procedure:

-

To a round-bottomed flask, add this compound, the arylboronic acid, the palladium catalyst, and potassium carbonate.[6]

-

Add 5.0 mL of distilled water to the flask.[6]

-

Stir the reaction mixture vigorously at room temperature under an air atmosphere for 1.5 to 24 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, if a precipitate has formed, filter the mixture and wash the solid with distilled water.[6]

-

To remove by-products from the homocoupling of the boronic acid, the crude product can be dissolved in boiling water and filtered while hot.[6]

Protocol 2: Suzuki Coupling in Organic Solvent with Heating

This protocol is a general procedure for Suzuki coupling reactions that may require higher temperatures.[1]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (3-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane/Water (4:1 mixture)

-

Inert atmosphere (Argon or Nitrogen)

-

Flame-dried reaction vessel

Procedure:

-

To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.[1]

-

Evacuate and backfill the vessel with an inert gas three times.[1]

-

Add the degassed 1,4-dioxane/water solvent mixture.[1]

-

Add Pd(PPh₃)₄ to the reaction mixture.

-

Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Standard Experimental Workflow for Suzuki Coupling

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Esterification of 4-Bromo-3-methylbenzoic acid with Methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of chemical intermediates and active pharmaceutical ingredients. Methyl 4-bromo-3-methylbenzoate, the product of the esterification of 4-bromo-3-methylbenzoic acid with methanol (B129727), serves as a valuable building block in the synthesis of more complex molecules in medicinal chemistry and materials science.

This document provides detailed application notes and protocols for the Fischer esterification of this compound with methanol. The Fischer-Speier esterification is a classic method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.

Principle of the Reaction

The esterification of this compound with methanol is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of methanol then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the carbonyl oxygen, yields the final ester product, methyl 4-bromo-3-methylbenzoate. The use of a strong acid catalyst, such as sulfuric acid, is essential for this process.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Fischer esterification of this compound and analogous substituted benzoic acids with methanol.

| Carboxylic Acid | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 4-Bromo-2-methylbenzoic acid | H₂SO₄ | 6 | Reflux | Not specified, but reaction completion confirmed by TLC | [1] |

| 4-Bromobenzoic acid | 1,3-dichloro-5,5-dimethylhydantoin | 7 | 60 | 99 | [2] |

| Benzoic acid | H₂SO₄ | 4-5 | Reflux | 69 | [3] |

| Benzoic acid | [PyH][HSO₄] | 16 | 70 | ~90 | [4] |

Note: The yield for the direct esterification of this compound is expected to be high, likely in the range of 85-95%, based on similar reactions, although specific data was not found in the provided search results.

Experimental Protocols

Materials and Equipment

-

This compound

-

Methanol (anhydrous)

-